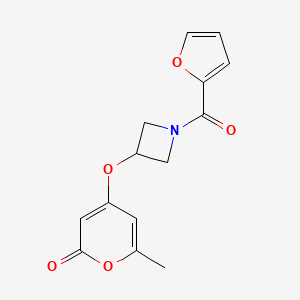

4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

4-((1-(Furan-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at the 6-position and a complex azetidine-furan hybrid moiety at the 4-position. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a furan-2-carbonyl group, introducing additional steric and electronic complexity. This compound’s structure combines features of pyranones, azetidines, and furans, which are known to influence reactivity, solubility, and biological activity. Pyran-2-ones, such as 4-hydroxy-6-methylpyran-2-one, are widely studied for their role in C–C bond-forming reactions and cyclization processes .

Properties

IUPAC Name |

4-[1-(furan-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-9-5-10(6-13(16)19-9)20-11-7-15(8-11)14(17)12-3-2-4-18-12/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVIOURTZWCAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with notable biological activity. This compound combines various functional groups, including a pyranone ring, a furan moiety, and an azetidine structure, which contribute to its potential in medicinal chemistry. Research into this compound has focused on its biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-[1-(furan-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |

| Molecular Formula | C14H13NO5 |

| CAS Number | 1798512-23-8 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 μg/mL |

| Compound B | E. coli | 1.0 μg/mL |

| This compound | S. aureus | 0.8 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis .

Case Study: Anticancer Effects

In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against various cancer types.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular targets such as enzymes or receptors. It may inhibit specific pathways that are crucial for microbial survival or cancer cell proliferation .

Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry. Its unique structure allows it to serve as a scaffold for the development of novel therapeutics.

Summary of Findings

- Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.

- Anticancer Potential : Induces apoptosis in cancer cells; further studies are needed to clarify mechanisms.

- Synthetic Versatility : Can be modified to enhance biological activity or target specificity.

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of the compound 4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, noting that search result is used as the primary source of information:

Scientific Research Applications

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a pyranone ring, a furan ring, and an azetidine moiety. It is considered a versatile molecule for research and industrial purposes.

The applications of this compound span across multiple scientific disciplines:

- Chemistry: It serves as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

- Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine: It is explored as a potential drug candidate because of its unique chemical structure and biological activity.

- Industry: It is utilized in the development of new materials and as a precursor for synthesizing various industrial chemicals.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

- Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohols or other reduced products.

- Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent choice, and reaction time, are critical to achieving the desired products. The major products formed depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols, and substitution reactions can lead to a variety of substituted azetidine derivatives.

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action involves its interaction with specific molecular targets and pathways, potentially binding to enzymes or receptors and modulating their activity, leading to various biological effects. The specific molecular targets and pathways involved depend on the application and context of use.

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural or functional similarities with 4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one:

Research Findings and Mechanistic Insights

- Spectroscopic Characterization: Analogous pyran-2-ones are routinely characterized via IR and NMR spectroscopy. For example, 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one was confirmed by carbonyl stretching frequencies (~1700 cm⁻¹) and aromatic proton shifts . The target compound’s azetidine ring protons (~3.5–4.0 ppm) and furan carbonyl (~1650 cm⁻¹) would provide diagnostic signals.

- Mechanistic Divergence: While Baldwin’s rules predict favored ring closures for certain pyranones , the azetidine-furan group may redirect reactivity toward intermolecular pathways or stabilize non-planar transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.